molecular formula C19H21N5O B2752133 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide CAS No. 2034465-24-0

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide

Cat. No.: B2752133
CAS No.: 2034465-24-0
M. Wt: 335.411
InChI Key: HGMKRBXUZIORAH-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyrazine ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through the condensation of 1,3-diketones with hydrazine.

    Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine rings are coupled using appropriate reagents and conditions to form the desired intermediate.

    Introduction of the Phenylbutanamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide
  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide
  • N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of pyrazole, pyrazine, and phenylbutanamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-16(14-7-5-4-6-8-14)19(25)22-12-17-18(21-10-9-20-17)15-11-23-24(2)13-15/h4-11,13,16H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMKRBXUZIORAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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